

Application Note: Cell-Based Assays for Determining Dofetilide N-oxide Potency

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Compound of Interest

Compound Name: Dofetilide N-oxide

Cat. No.: B1144631

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Introduction

Dofetilide is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This blockade prolongs the cardiac action potential and is effective in the management of atrial fibrillation and flutter.[1][2][3][4] The metabolism of Dofetilide primarily occurs in the liver via the CYP3A4 isoenzyme, leading to the formation of metabolites, including **Dofetilide N-oxide**. [2][5] While **Dofetilide N-oxide** is generally considered to be less pharmacologically active than the parent compound, it is crucial to quantify its potency to fully understand its potential contribution to the overall pharmacological and toxicological profile of Dofetilide.[1] This application note provides detailed protocols for cell-based assays to determine the potency of **Dofetilide N-oxide** on the hERG potassium channel.

The primary methods for assessing hERG channel inhibition are electrophysiological assays, such as the patch-clamp technique, and fluorescence-based assays that measure ion flux.[6][7][8][9] Automated patch-clamp systems have become the gold standard for their high throughput and data quality, providing direct measurement of ion channel currents.[8][10][11] Fluorescence-based assays, such as thallium flux assays, offer a higher throughput alternative for screening purposes.[6]

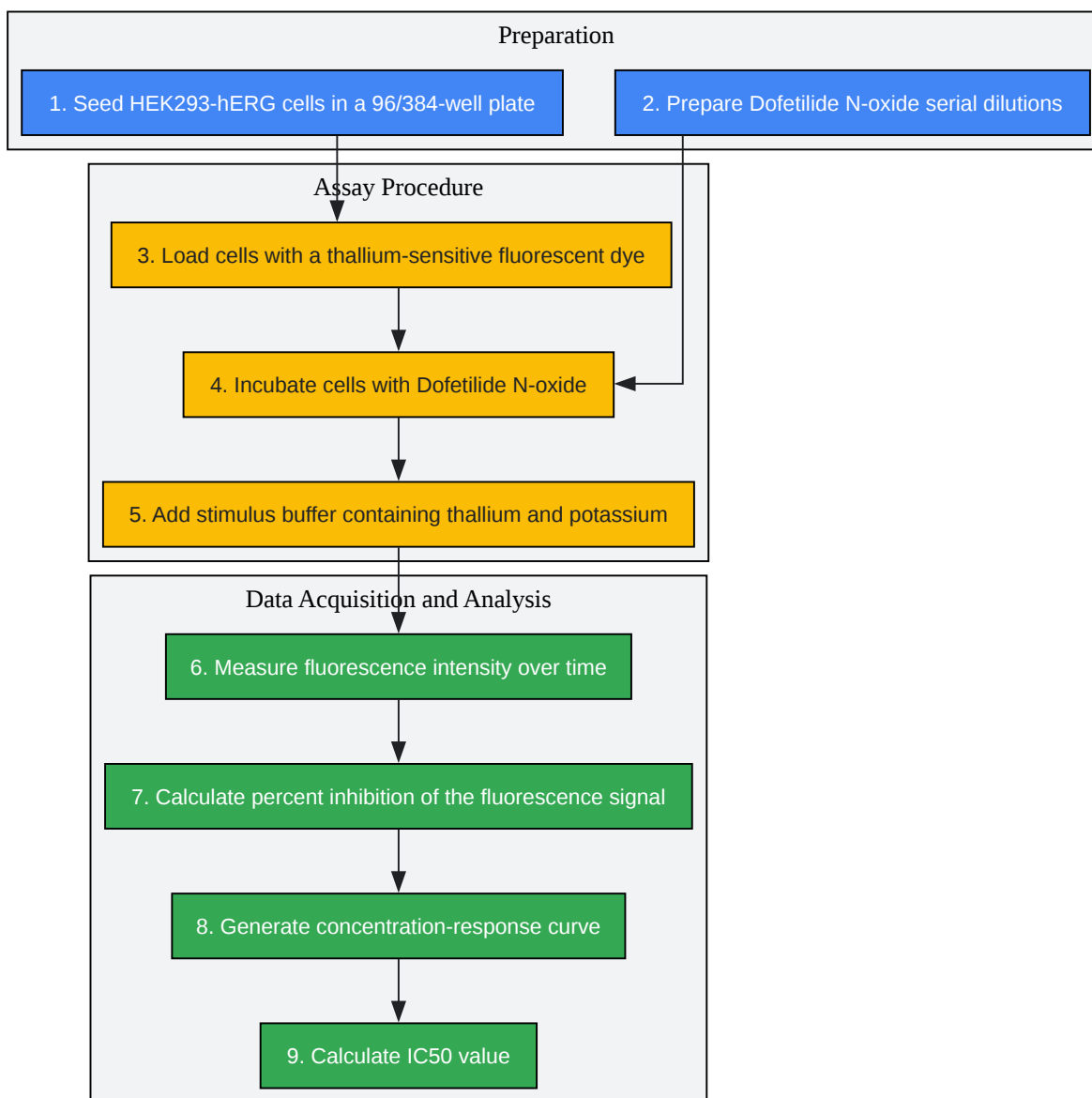
This document outlines protocols for both automated patch-clamp and a fluorescence-based thallium flux assay to determine the half-maximal inhibitory concentration (IC₅₀) of **Dofetilide**

N-oxide.

Signaling Pathway of Dofetilide

Dofetilide and its metabolites exert their effects by directly interacting with the hERG potassium channel, which plays a critical role in the repolarization phase of the cardiac action potential.





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